(R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride
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Overview
Description
®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its pyridine ring, which is substituted with a methyl group and a propylamine chain, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methylpyridine.
Alkylation: The 2-methylpyridine undergoes alkylation with a suitable alkylating agent to introduce the propylamine group.
Resolution: The racemic mixture is then resolved to obtain the ®-enantiomer.
Salt Formation: Finally, the ®-2-Methyl-1-pyridin-2-yl-propylamine is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts such as Raney nickel in a flow reactor can facilitate the alkylation process, while chromatographic techniques are employed for the resolution of enantiomers.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the propylamine group.
2-Methyl-1-pyridin-2-yl-ethylamine: Has a shorter alkyl chain.
2-Methyl-1-pyridin-2-yl-butylamine: Has a longer alkyl chain.
Uniqueness
®-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is unique due to its specific chiral configuration and the presence of both a methyl group and a propylamine chain on the pyridine ring. This combination of features makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other bioactive compounds.
Biological Activity
(R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring, which is known for its ability to interact with various biological targets. The compound has a molecular formula of C₉H₁₅Cl₂N and a molecular weight of 223.14 g/mol. Its structure includes an amine group that facilitates nucleophilic substitutions and protonation reactions, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Notably, it may act as an inhibitor or modulator, influencing various biochemical pathways:
- Monoamine Oxidase Inhibition : The compound may inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the brain, which could have implications for treating depression and other neurological disorders.
- Receptor Binding : Interaction studies indicate that this compound can bind to several receptor types, suggesting potential roles in modulating neurotransmitter systems .
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities:
- Neuropharmacological Effects : Its ability to cross the blood-brain barrier enhances its relevance in treating central nervous system disorders.
- Enzyme Inhibition : The compound has been used in studies involving enzyme inhibition, particularly in the context of developing drugs targeting specific metabolic pathways .
- Potential Therapeutic Applications : Due to its diverse interactions with biological systems, the compound is being investigated for applications in treating conditions such as depression, anxiety, and neurodegenerative diseases.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Study on Neurotransmitter Levels : A study investigated the effects of this compound on neurotransmitter levels in animal models. Results indicated a significant increase in serotonin and norepinephrine levels after administration, suggesting potential antidepressant effects.
- Enzyme Interaction Analysis : Another research focused on the compound's interaction with MAO enzymes. The findings revealed that this compound effectively inhibited MAO activity, supporting its role as a candidate for further development in mood disorder treatments .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
(S)-2-Methyl-1-pyridin-2-yl-propylamine | Stereoisomer | Different receptor affinity |
2-Methyl-1-pyridin-4-yl-propylamine | Structural analog | Varying enzyme inhibition |
The stereochemical configuration (R vs. S) significantly influences the biological activity and pharmacological profiles of these compounds, highlighting the importance of chirality in drug design.
Properties
IUPAC Name |
(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-5-3-4-6-11-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMCWVFMBPRHJX-KLQYNRQASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=N1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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